![molecular formula C16H16O5S2 B14297829 2-[2,2-Di(benzenesulfonyl)ethyl]oxirane CAS No. 112185-38-3](/img/structure/B14297829.png)
2-[2,2-Di(benzenesulfonyl)ethyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,2-Di(benzenesulfonyl)ethyl]oxirane is an organic compound that features an oxirane ring (epoxide) and two benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Di(benzenesulfonyl)ethyl]oxirane typically involves the reaction of benzenesulfonyl chloride with an appropriate precursor. One common method is the reaction of benzenesulfonyl chloride with 2,2-dichloroethyl oxirane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2,2-Di(benzenesulfonyl)ethyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The benzenesulfonyl groups can be reduced to form corresponding sulfides.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the oxirane ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2,2-Di(benzenesulfonyl)ethyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2,2-Di(benzenesulfonyl)ethyl]oxirane primarily involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The benzenesulfonyl groups can also participate in various chemical transformations, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
2-(Benzenesulfonyl)ethyl oxirane: Lacks the second benzenesulfonyl group, making it less reactive.
2,2-Di(benzenesulfonyl)ethanol: Contains a hydroxyl group instead of the oxirane ring, leading to different reactivity.
2-(Benzenesulfonyl)ethanol: Similar to 2,2-Di(benzenesulfonyl)ethanol but with only one benzenesulfonyl group.
Uniqueness
2-[2,2-Di(benzenesulfonyl)ethyl]oxirane is unique due to the presence of both the oxirane ring and two benzenesulfonyl groups. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Properties
CAS No. |
112185-38-3 |
|---|---|
Molecular Formula |
C16H16O5S2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[2,2-bis(benzenesulfonyl)ethyl]oxirane |
InChI |
InChI=1S/C16H16O5S2/c17-22(18,14-7-3-1-4-8-14)16(11-13-12-21-13)23(19,20)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 |
InChI Key |
MEBGRLUGHVYISI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
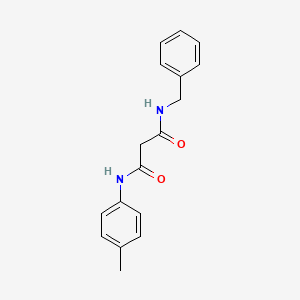



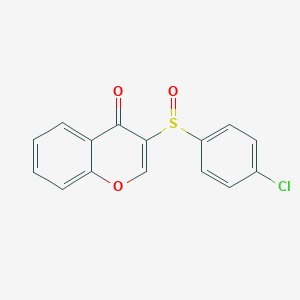
![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)
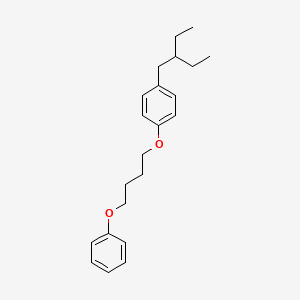
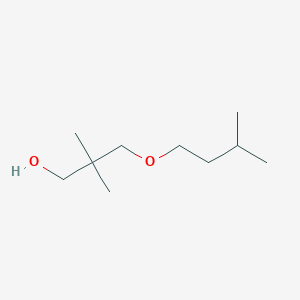
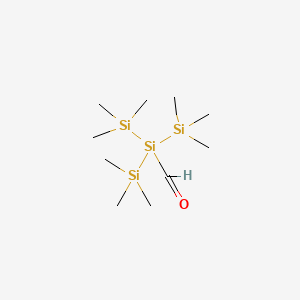
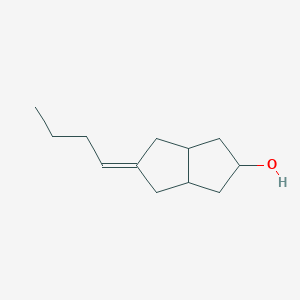
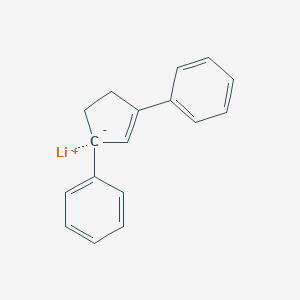
![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)
